3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid
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Overview
Description
Synthesis Analysis
Imidazopyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Scientific Research Applications
Coordination Chemistry and Properties
The chemistry of compounds containing pyridine and imidazole rings, such as 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, is fascinating due to their ability to form complex compounds with metal ions. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. Their interaction with metals can lead to the development of new materials with advanced functionalities (Boča, Jameson, & Linert, 2011).
Food Chemistry
In food chemistry, derivatives of imidazo[1,2-a]pyridine contribute to the understanding of how certain carcinogens, like PhIP, form during cooking processes. This understanding can lead to the development of safer cooking methods and contribute to food safety research (Zamora & Hidalgo, 2015).
Organic Synthesis
In organic synthesis, heterocyclic N-oxide derivatives from pyridine and indazole, related to 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, have shown significant utility as intermediates. Their application in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and their biological importance in medicinal chemistry underscore their versatility and potential in drug development (Li et al., 2019).
Optoelectronic Materials
The incorporation of pyridine and imidazole fragments into π-extended conjugated systems, such as those derived from 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, holds great value in creating novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the role of these compounds in advancing optoelectronic technology (Lipunova et al., 2018).
Safety And Hazards
Future Directions
Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of “3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid” could potentially involve further exploration in the field of medicinal chemistry and drug discovery research.
properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSFORMVIENMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid |
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